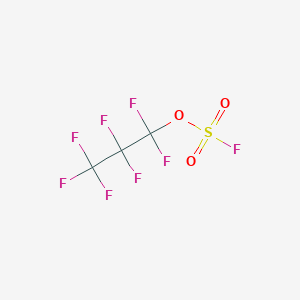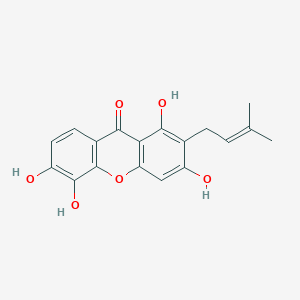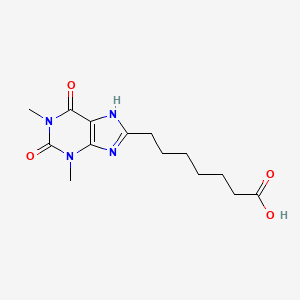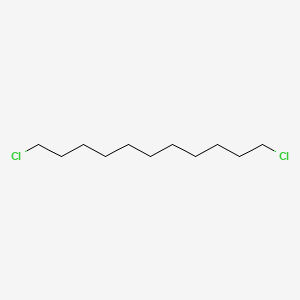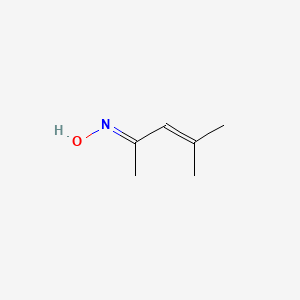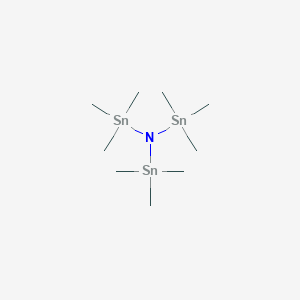
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine is a chemical compound with the molecular formula C9H27NSn2Si It is known for its unique structure, which includes trimethylstannyl groups attached to a stannanamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine typically involves the reaction of trimethylstannyl chloride with a suitable amine precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction conditions often require low temperatures to control the reactivity of the stannyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield stannic oxides, while substitution reactions can produce a variety of organotin compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine has several scientific research applications:
Chemistry: It is used as a reagent in organotin chemistry for the synthesis of complex organometallic compounds.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: It is utilized in the production of specialty polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine involves its interaction with molecular targets through its stannyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The pathways involved in its action include:
Covalent Bond Formation: The stannyl groups react with nucleophiles to form covalent bonds.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal centers in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)carbodiimide: Similar in structure but with silicon instead of tin.
Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylstannyl)acetylene: Features two trimethylstannyl groups attached to an acetylene moiety.
Uniqueness
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine is unique due to its dual trimethylstannyl groups, which impart distinct reactivity and potential for forming complex organotin compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
1068-70-8 |
|---|---|
Molekularformel |
C9H27NSn3 |
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
[[bis(trimethylstannyl)amino]-dimethylstannyl]methane |
InChI |
InChI=1S/9CH3.N.3Sn/h9*1H3;;;; |
InChI-Schlüssel |
NMPKYEQOHHHQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)N([Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


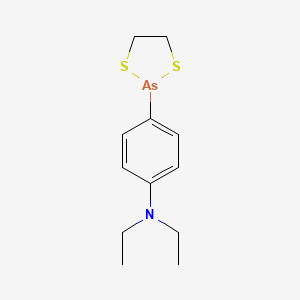
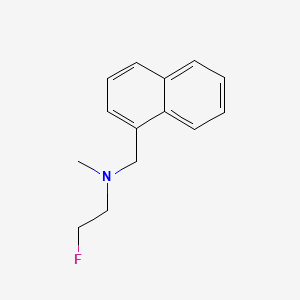
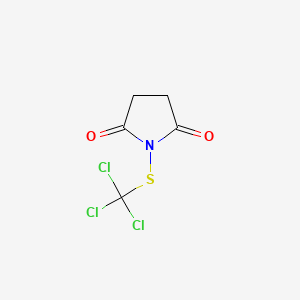
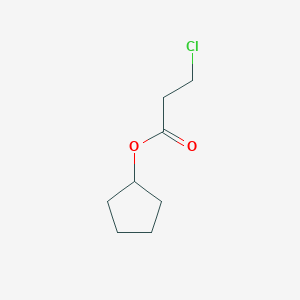
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
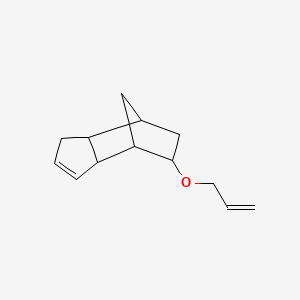
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)

